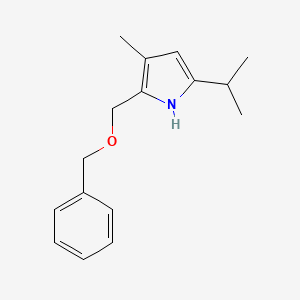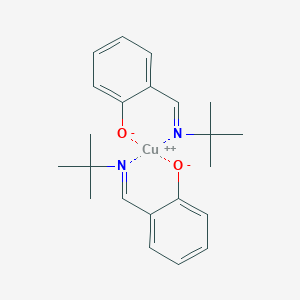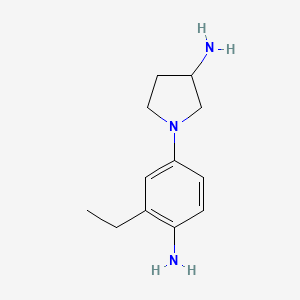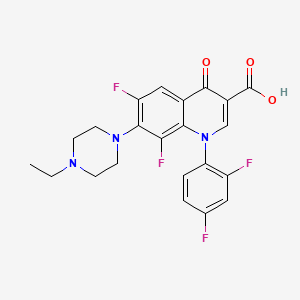
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydro-1,3-benzoxazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a complex organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a phenyl group, a prop-1-en-2-yl group, and a dihydrobenzo[d]oxazol-4(5H)-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with an appropriate aldehyde or ketone can lead to the formation of the oxazole ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Similar in structure but lacks the prop-1-en-2-yl group.
6-Phenyl-2-methyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one: Similar but with a methyl group instead of the prop-1-en-2-yl group.
6-Phenyl-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one: Similar but with an ethyl group instead of the prop-1-en-2-yl group.
Uniqueness
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is unique due to the presence of the prop-1-en-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
特性
CAS番号 |
833446-79-0 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
6-phenyl-2-prop-1-en-2-yl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C16H15NO2/c1-10(2)16-17-15-13(18)8-12(9-14(15)19-16)11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3 |
InChIキー |
XRGMXYRFWNBHMP-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=NC2=C(O1)CC(CC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)




![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)





